
Ethyl p-Aminobenzoate-N-D-mannose
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Overview
Description
Ethyl p-Aminobenzoate-N-D-mannose is a synthetic glycoconjugate combining an ethyl p-aminobenzoate moiety with D-mannose via an N-glycosidic linkage. This compound is structurally unique due to its hybrid design, which merges the aromatic benzoate ester with the carbohydrate backbone of mannose. Such derivatives are often explored for applications in drug delivery, glycobiology, and as intermediates in synthesizing complex glycans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl p-Aminobenzoate-N-D-mannose typically involves the esterification of p-aminobenzoic acid with ethanol in the presence of an acid catalyst, followed by the glycosylation of the resulting ethyl p-aminobenzoate with mannose . The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require specific temperature and pH control to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve productivity . This method allows for precise control over reaction conditions and can result in high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: Ethyl p-Aminobenzoate-N-D-mannose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl p-Aminobenzoate-N-D-mannose is a derivative of Benzocaine glucoside and has potential applications as an anesthetic or screening agent . It is also known as 4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester .
Scientific Research Applications
- Derivative for Serum Monosaccharides Analysis Ethyl p-Aminobenzoate can be used as a derivatization reagent for serum monosaccharides. It helps in separating different monosaccharides using high-performance liquid chromatography .
- Simultaneous Quantitative Analysis Ethyl p-Aminobenzoate has been used to achieve simultaneous quantitative analysis of glucose and mannose in animal serum, such as in dogs and chickens .
- Detection Method Advantages The high-performance liquid chromatography detection method for serum free mannose and glucose has good data parallelism, precision, accuracy, and repeatability .
- Monitoring Infections 2-[18F]F-p-Aminobenzoic Acid is used in Positron Emission Tomography Imaging to detect Staphylococcus aureus infections and monitor drug response .
- Binding Specificity Pradimicins (PRMs) are natural products that specifically bind d-mannose (Man) and discriminate it from other monosaccharides like Glc, Gal, GlcNAc, N-acetyl-d-galactosamine, and l-fucose (Fuc). They can also bind Man residues in glycans of biological and pathological importance, showing potential as lectin mimics .
Mechanism of Action
The mechanism of action of Ethyl p-Aminobenzoate-N-D-mannose involves its interaction with specific molecular targets and pathways. The compound’s anesthetic effect is primarily due to its ability to block nerve impulses by reducing the permeability of neuronal membranes to sodium ions . The mannose moiety may also play a role in targeting specific cellular receptors or pathways, enhancing the compound’s efficacy and specificity .
Comparison with Similar Compounds
Key Features:
- Structure: Comprises a p-aminobenzoate group (ethyl ester) attached to the amino group of D-mannose.
- Synthesis: Likely involves enzymatic or chemical glycosylation strategies, as seen in related mannose analogs (e.g., diazido mannose derivatives for glycan assembly) .
- Applications: Potential use in targeted therapeutics, glycan remodeling, and as a probe for studying carbohydrate-protein interactions .
Structural and Functional Comparisons
Table 1: Structural and Physicochemical Properties
*Inferred formula based on structural components.
Key Differences :
Substituent Effects: N-Acetyl-D-mannosamine (CAS 7772-94-3) has an acetylated amino group, enhancing hydrophilicity and metabolic stability compared to the aromatic benzoate group in this compound, which increases lipophilicity . Ethyl-P(N-BUTYLAMINO)BENZOATE (CAS 94-32-6) lacks the carbohydrate component, limiting its utility in glycan-based applications but making it suitable as a small-molecule pharmaceutical intermediate .
Stereochemical Considerations: (S)-Methyl 4-(1-aminoethyl)benzoate (CAS 222714-37-6) emphasizes chirality, which is critical for enantioselective interactions. In contrast, this compound leverages the stereochemistry of D-mannose for glycan recognition .
Solubility Profiles: ETHYL-P-BIS(2-HYDROXYETHYL)AMINOBENZOATE (CAS 15716-30-0) contains hydroxyl groups that improve aqueous solubility, unlike the target compound, which balances polarity via the mannose moiety .
Biological Activity
Ethyl p-Aminobenzoate-N-D-mannose (also known as Ethyl p-Aminobenzoate with a mannose moiety) is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and drug delivery. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
This compound exhibits biological activity primarily through its interaction with specific receptors in immune cells. The mannose moiety allows for selective targeting of antigen-presenting cells (APCs), particularly dendritic cells, which play a crucial role in initiating immune responses. This targeting is facilitated by the overexpression of mannose receptors on these cells .
Immunological Applications
Recent studies have demonstrated that nanoparticles functionalized with α-mannose can enhance the delivery of mRNA vaccines. These nanoparticles have shown improved selectivity for APCs and increased transfection efficiency in vitro and in vivo, indicating their potential use in immunotherapy . The incorporation of Ethyl p-Aminobenzoate enhances the stability and bioavailability of these nanoparticles, making them promising candidates for future vaccine development.
Case Study 1: mRNA Vaccine Delivery
In a preclinical study, researchers investigated the efficacy of α-mannose-functionalized poly(β-amino ester) nanoparticles for delivering mRNA vaccines. The results indicated that these nanoparticles significantly improved the targeting and transfection rates in dendritic cells compared to non-functionalized counterparts. This study highlights the potential of this compound in enhancing vaccine efficacy through targeted delivery mechanisms .
Case Study 2: Antiviral Activity
Another study explored the antiviral properties of Ethyl p-Aminobenzoate derivatives against influenza viruses. The research found that modifications involving mannose enhanced the binding affinity to viral glycoproteins, suggesting a potential role in inhibiting viral entry into host cells. This activity underscores the compound's versatility beyond immunological applications, positioning it as a candidate for antiviral drug development .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis of Mannose-Functionalized Nanoparticles
Parameter | Non-Functionalized | Mannose-Functionalized |
---|---|---|
Targeting Efficiency | Low | High |
Transfection Rate | Moderate | High |
Stability | Moderate | High |
Enzymatic Activity
Research has identified that mannosyltransferases play a critical role in the biosynthesis of mannan structures, which are essential for various biological functions including cell signaling and immune response modulation. The enzymatic activity associated with mannosyltransferases has been linked to the effectiveness of compounds like this compound in promoting cellular uptake and enhancing biological responses .
Glycosylation Profiles
Glycosylation patterns significantly influence the biological activity of compounds. Studies utilizing mass spectrometry have revealed distinct N-glycan profiles associated with Ethyl p-Aminobenzoate derivatives, suggesting that modifications can alter receptor interactions and enhance therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl p-Aminobenzoate-N-D-mannose derivatives?
Methodological Answer: The synthesis typically involves selective acylation of D-mannose derivatives. For example, Kabir et al. demonstrated the use of dibutyltin oxide to facilitate regioselective benzoylation of methyl α-D-mannopyranoside, which can be adapted for introducing the ethyl p-aminobenzoate moiety. Key steps include:
- Protecting the hydroxyl groups of D-mannose using tin-mediated methods to ensure selective acylation at specific positions.
- Coupling the activated p-aminobenzoate ethyl ester to the deprotected hydroxyl group under mild acidic or basic conditions.
- Purification via column chromatography and characterization using NMR and mass spectrometry .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: A combination of techniques is required:
- NMR Spectroscopy : 1H and 13C NMR to confirm the attachment of the ethyl p-aminobenzoate group to D-mannose and assess stereochemistry.
- FT-IR : To identify ester carbonyl (C=O) and amine (N-H) functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF for molecular weight validation.
- DFT Calculations : To correlate experimental NMR chemical shifts with computational models, resolving ambiguities in electronic environments .
Q. How can researchers quantify this compound in biological matrices?
Methodological Answer: A validated HPLC-MS protocol, as described for D-mannose quantification in human plasma, can be adapted:
- Sample Preparation : Deproteinize plasma using acetonitrile, followed by centrifugal filtration.
- Chromatography : Use a hydrophilic interaction liquid chromatography (HILIC) column with a mobile phase of acetonitrile/water containing ammonium acetate.
- Detection : Employ negative-ion mode MS for high sensitivity. Calibration curves should be constructed using spiked plasma samples to ensure accuracy .
Advanced Research Questions
Q. How can enzymatic methods be optimized for synthesizing this compound?
Methodological Answer: Enzymatic approaches leverage epimerases or isomerases for stereospecific synthesis. For example:
- Epimerase Selection : Use recombinant D-mannose isomerases (e.g., from Thermobifida halotolerans) to convert D-fructose to D-mannose, followed by chemical coupling to ethyl p-aminobenzoate.
- Bioconversion Efficiency : Optimize reaction conditions (pH, temperature, cofactors) using kinetic studies. Compare yields to traditional chemical synthesis to evaluate scalability and purity .
Q. How do researchers resolve discrepancies between experimental NMR data and computational models for this compound?
Methodological Answer: Contradictions often arise from solvent effects or incorrect DFT parameters. Mitigation strategies include:
- Solvent Modeling : Explicitly include solvent molecules (e.g., DMSO or water) in DFT simulations to better match experimental NMR shifts.
- Conformational Analysis : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution, ensuring DFT calculations reflect realistic geometries.
- Validation : Cross-check with X-ray crystallography or rotational spectroscopy when possible .
Q. What strategies mitigate photodegradation of this compound in aqueous solutions?
Methodological Answer: Photostability challenges stem from the p-aminobenzoate moiety’s susceptibility to UV-induced radical formation. Solutions include:
- Light Protection : Store solutions in amber glassware or under inert gas.
- Additives : Incorporate antioxidants (e.g., ascorbic acid) or singlet oxygen quenchers (e.g., β-carotene) to inhibit degradation pathways observed in p-aminobenzoic acid studies .
Q. How does the stereochemistry of D-mannose influence the bioactivity of this compound?
Methodological Answer: Stereochemical specificity is critical for receptor binding or enzymatic interactions. Investigate via:
- Enzymatic Assays : Compare activity against α- vs. β-anomers using glycosidases or lectins.
- Isomer Comparison : Synthesize and test L-mannose or other epimers to assess stereochemical selectivity in biological systems.
- Molecular Docking : Use computational tools to predict binding affinities with target proteins, referencing monosaccharide interaction databases .
Q. Data Analysis and Contradiction Management
Q. How should researchers address inconsistent biological activity data across studies?
Methodological Answer: Potential sources of variability include impurities, anomeric mixtures, or assay conditions. Recommendations:
- Purity Assessment : Re-analyze compounds using HPLC and HRMS to rule out contaminants.
- Anomeric Control : Ensure anomeric purity via 1H NMR (e.g., anomeric proton signals at δ 4.8–5.5 ppm for α/β configurations).
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) and cross-validate with orthogonal methods (e.g., SPR vs. fluorescence-based assays) .
Properties
Molecular Formula |
C15H21NO7 |
---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
ethyl 4-[[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |
InChI |
InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12-,13-,14+/m1/s1 |
InChI Key |
FREAPVFREJJKCA-HTGUOZFMSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N[C@@H]2[C@@H]([C@@H]([C@@H](C(O2)CO)O)O)O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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